Fmoc-L-leucine

Catalog No.
S713762
CAS No.
35661-60-0
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-leucine

CAS Number

35661-60-0

Product Name

Fmoc-L-leucine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-leucine;35661-60-0;Fmoc-Leu-OH;N-Fmoc-L-leucine;Fmoc-L-Leu-OH;N-(9-fluorenylmethoxycarbonyl)-L-leucine;N-alpha-Fmoc-L-leucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine;MLS002695993;L-LEUCINE,FMOCPROTECTED;CBPJQFCAFFNICX-IBGZPJMESA-N;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoicacid;MFCD00037133;SMR001562137;ST50307349;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoicacid;Fmocleucine;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoicacid;N-Fmocleucine;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID;9-FLUORENYLMETHOXYCARBONYL-L-LEUCINE;FMOC-LEU;N-FMOC-LEUCINE;PubChem10022;FMOC-NLEU-OH

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-leucine is a derivative of the amino acid leucine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its chemical formula is C21H23NO4, and it has a molecular weight of approximately 357.42 g/mol. This compound is widely used in peptide synthesis due to its ability to facilitate the selective protection and deprotection of amino acids during the assembly of peptides. Fmoc-L-leucine serves as a building block in the synthesis of various peptides and is recognized for its stability and ease of handling in organic synthesis processes .

Fmoc-L-leucine functions as a protected amino acid building block. During peptide synthesis, the Fmoc group ensures the selective formation of peptide bonds between the desired amino acids. The controlled removal of the Fmoc group allows for the stepwise addition of amino acids in a specific sequence, ultimately leading to the desired peptide chain.

  • Wear gloves and protective clothing to avoid skin contact [].
  • Avoid inhalation of dust particles [].
  • Fmoc-L-leucine may cause eye irritation; appropriate eye protection is advised [].

Peptide Synthesis

Fmoc-L-leucine is a key building block in peptide synthesis, specifically in a technique called solid-phase peptide synthesis (SPPS) [, ]. SPPS allows scientists to create peptides, which are chains of amino acids, in a controlled and efficient manner. Fmoc-L-leucine is a protected amino acid meaning it has a chemical group attached to its amino group (N-terminus) that prevents it from reacting with other amino acids until it is specifically deprotected. This selective protection allows for the controlled addition of each amino acid in the desired sequence to build the targeted peptide [].

Selective PPARγ Modulator

Fmoc-L-leucine also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor involved in regulating various cellular processes, including adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism []. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are used as medications to treat type 2 diabetes, but they can also have side effects such as weight gain and fluid retention [].

Fmoc-L-leucine, as a partial agonist, activates PPARγ with lower potency compared to full agonists but with similar maximal efficacy []. This means it can still exert beneficial effects like improving insulin sensitivity but with potentially fewer side effects. This has led to the classification of Fmoc-L-leucine as a selective PPARγ modulator (SPPARM), making it an attractive candidate for further research and development in the field of diabetes management [].

Research Applications

Due to its unique properties, Fmoc-L-leucine has been employed in various research applications, including:

  • Studying the role of PPARγ in metabolic diseases such as type 2 diabetes and obesity [].
  • Developing novel therapeutic strategies for treating these conditions based on the potential benefits of SPPARMs [].
  • Investigating the interaction of Fmoc-L-leucine with other molecules involved in cellular signaling pathways [].

Fmoc-L-leucine undergoes several key reactions in synthetic chemistry:

  • Deprotection Reaction: The Fmoc group can be removed using bases such as piperidine or piperazine, typically in solvents like dimethylformamide. This reaction is crucial for exposing the amino group for further coupling reactions .
  • Coupling Reactions: Fmoc-L-leucine can be coupled with other amino acids or peptides using reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate or N,N’-diisopropylcarbodiimide. These coupling reactions are essential for peptide bond formation .

Fmoc-L-leucine exhibits biological activity primarily through its role as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is integral to lipid metabolism and glucose homeostasis. Fmoc-L-leucine has been shown to enhance insulin sensitivity in various models, including normal and diabetic mice, indicating its potential therapeutic applications in metabolic disorders .

The synthesis of Fmoc-L-leucine typically involves the following steps:

  • Reaction with Fmoc Chloride: L-leucine is reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
  • Solvent Use: Common solvents include dichloromethane or tetrahydrofuran.
  • Purification: The product is purified through recrystallization or chromatography to ensure high yield and purity .

In industrial settings, automated peptide synthesizers are often employed to produce Fmoc-L-leucine on a larger scale, optimizing reaction conditions to minimize by-products .

Fmoc-L-leucine is predominantly used in:

  • Peptide Synthesis: It serves as a key building block for synthesizing various peptides, which are crucial in pharmaceuticals and research.
  • Drug Development: Due to its biological activity, it may play a role in developing drugs targeting metabolic disorders .
  • Biochemical Research: It is utilized in studies involving protein interactions and enzyme activities due to its ability to modify peptide properties .

Research indicates that Fmoc-L-leucine interacts with several biomolecules, particularly through its action on PPARγ. This interaction influences gene expression related to lipid metabolism and glucose homeostasis. Studies have shown that it can modulate pathways involved in adipocyte differentiation and fatty acid uptake .

Several compounds share structural similarities with Fmoc-L-leucine, each offering unique properties:

Compound NameStructure/FeaturesUnique Properties
L-LeucineBasic amino acid without protective groupsNaturally occurring amino acid
N-(9-Fluorenylmethyloxycarbonyl)-5,5,5-trifluoro-L-leucineFluorinated derivative enhancing hydrophobicityAlters membrane affinity
Fmoc-L-alanineSimilar protective group but different amino acidUsed for synthesizing smaller peptides
Fmoc-L-valineSimilar structure with branched side chainImpacts peptide conformation

Fmoc-L-leucine stands out due to its specific role as a selective PPARγ modulator, which differentiates it from other derivatives that may not exhibit this biological activity .

Physical Description

Solid; [EMD Millipore MSDS]

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 g/mol

Monoisotopic Mass

353.16270821 g/mol

Heavy Atom Count

26

UNII

KF18F70UF3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35661-60-0

Wikipedia

FMOC-L-Leucine
N-(fluorenyl-9-methoxycarbonyl)leucine

Dates

Modify: 2023-08-15
Xiong et al. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors. Nature Chemistry, doi: 10.1038/nchem.2577, published online 25 July 2016

Explore Compound Types